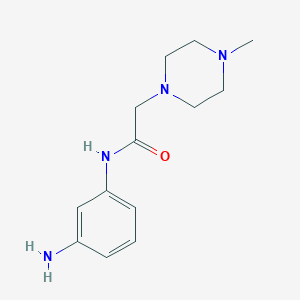
N-(3-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide, also known as AMPA, is a chemical compound that has been widely used in scientific research. AMPA is a synthetic compound that belongs to the class of piperazine derivatives. It has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- N-(3-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide and its derivatives are subjects of synthesis and chemical analysis. For instance, a study reported the synthesis of related acetamide derivatives, characterizing their structures through NMR, IR, and MS techniques (Yang Jing, 2010). These synthesis studies are fundamental in understanding the compound's chemical properties and potential applications.
Biological Activities
Antioxidant Properties:
- Some derivatives of this compound have shown antioxidant activities. A study highlighted the DPPH radical scavenging activity of a related compound (P. Nayak et al., 2014).
Coordination Complexes and Antioxidant Activity:
- The compound and its derivatives are used in forming coordination complexes with metals like Co(II) and Cu(II). These complexes have been studied for their antioxidant activities using assays like DPPH, ABTS, and FRAP (K. Chkirate et al., 2019).
Antitumor Activity:
- Certain derivatives have been evaluated for antitumor activities. For example, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives demonstrated considerable anticancer activity against specific cancer cell lines (L. Yurttaş et al., 2015).
Potential as Histamine H4 Receptor Ligands:
- A study synthesized a series of 2-aminopyrimidines, as ligands for the histamine H4 receptor, which included modifications of the methylpiperazine group, a structural element related to this compound (R. Altenbach et al., 2008).
Antimicrobial and Anticholinesterase Activities:
- Another study synthesized N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives and evaluated them for antimicrobial and anticholinesterase activities, though the latter activity was found to be weak (L. Yurttaş et al., 2015).
Anticancer Drug Potential and Molecular Docking Analysis:
- Synthesis and docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound structurally related to this compound, indicated potential as an anticancer drug (Gopal Sharma et al., 2018).
Eigenschaften
IUPAC Name |
N-(3-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-16-5-7-17(8-6-16)10-13(18)15-12-4-2-3-11(14)9-12/h2-4,9H,5-8,10,14H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMZBQJQEOXWSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=CC=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

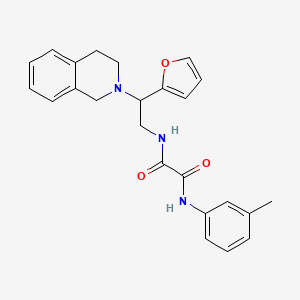
![5-((4-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008013.png)
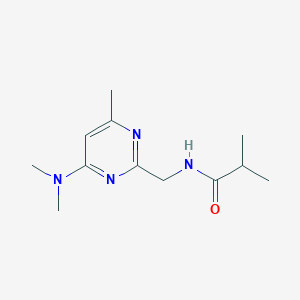
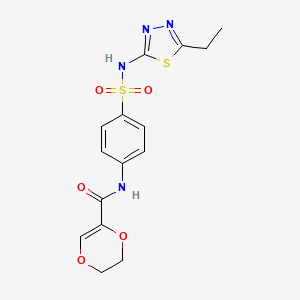
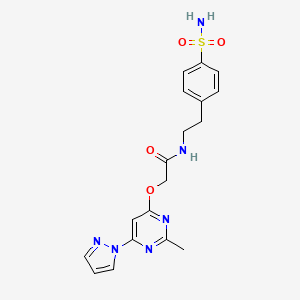
![3-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3008020.png)
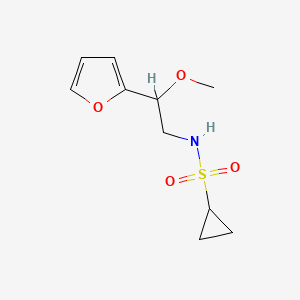
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B3008023.png)

![3-(4-(methylthio)phenyl)-2-(pyridin-2-yl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B3008029.png)
![4H-furo[3,2-c]chromen-4-one](/img/structure/B3008031.png)
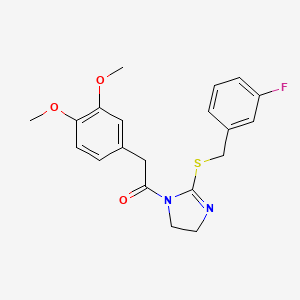
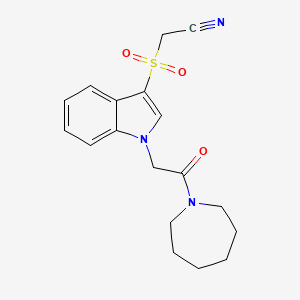
![N-{[2-(benzyloxy)-1-naphthyl]methyl}-N-methylamine](/img/structure/B3008034.png)